molecular formula C12H12O5 B12885646 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate CAS No. 88256-02-4

3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate

Cat. No.: B12885646
CAS No.: 88256-02-4
M. Wt: 236.22 g/mol
InChI Key: KXRIUQDEFOVNDO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate typically involves the esterification of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-Ethyl-7-oxo-1,3-dihydroisobenzofuran-4-yl acetate.

    Reduction: Formation of 3-Ethyl-7-hydroxy-1,3-dihydroisobenzofuran-4-yl acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-carboxylic acid
  • 3-Ethyl-7-oxo-1,3-dihydroisobenzofuran-4-yl acetate
  • 3-Ethyl-7-hydroxy-1,3-dihydroisobenzofuran-4-yl acetate

Uniqueness

3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

88256-02-4

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(3-ethyl-7-hydroxy-1-oxo-3H-2-benzofuran-4-yl) acetate

InChI

InChI=1S/C12H12O5/c1-3-8-11-9(16-6(2)13)5-4-7(14)10(11)12(15)17-8/h4-5,8,14H,3H2,1-2H3

InChI Key

KXRIUQDEFOVNDO-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2C(=O)O1)O)OC(=O)C

Origin of Product

United States

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